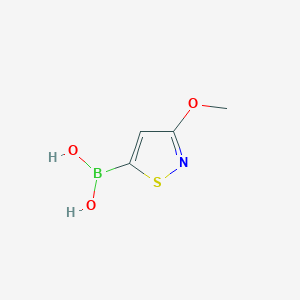

(3-Methoxy-1,2-thiazol-5-yl)boronic acid

Description

Properties

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3S/c1-9-4-2-3(5(7)8)10-6-4/h2,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKSRAACQREZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NS1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246660-91-1 | |

| Record name | (3-methoxy-1,2-thiazol-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 1,2 Thiazol 5 Yl Boronic Acid and Its Derivatives

Strategies for Direct Boronation of 1,2-Thiazole Systems

Direct borylation methods offer an atom-economical approach to introduce a boronic acid functional group onto the 1,2-thiazole ring. These strategies often rely on the activation of a C-H bond, facilitated by a transition metal catalyst, or the use of a pre-functionalized halogenated thiazole (B1198619).

Transition Metal-Catalyzed Borylation Approaches

Transition metal-catalyzed C-H bond activation and borylation is a powerful technique for the synthesis of organoboron compounds. nih.gov This method avoids the need for pre-functionalized starting materials, making it a more direct and efficient route. nih.gov Catalysts based on iridium and rhodium are commonly employed for the direct borylation of aromatic and heteroaromatic C-H bonds. nih.gov While specific examples for (3-Methoxy-1,2-thiazol-5-yl)boronic acid are not extensively detailed in the provided results, the general principle involves the reaction of the 1,2-thiazole substrate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a transition metal catalyst. The selectivity of the borylation is often influenced by steric and electronic factors of the substrate and the ligand on the metal catalyst. nih.gov

Miyaura Borylation Reactions with Halogenated Thiazole Precursors

The Miyaura borylation reaction is a widely used method for synthesizing boronate esters from aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the treatment of a halogenated thiazole, such as 5-bromo-3-methoxy-1,2-thiazole, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). wikipedia.orgmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, and a base, commonly potassium acetate (B1210297) (KOAc). mdpi.comalfa-chemistry.com The choice of base is crucial to prevent the competing Suzuki-Miyaura coupling of the product. organic-chemistry.orgalfa-chemistry.com This method is valued for its mild reaction conditions and tolerance of various functional groups. alfa-chemistry.com The resulting pinacol (B44631) ester can then be hydrolyzed to afford the desired boronic acid.

A general scheme for the Miyaura borylation is as follows:

Halogenated Thiazole + B₂pin₂ --(Pd Catalyst, Base)--> Thiazole Boronate Ester --(Hydrolysis)--> Thiazole Boronic Acid

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 5-Bromo-3-methoxy-1,2-thiazole | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate | This compound pinacol ester |

Organometallic Precursor Routes to Thiazole Boronic Acids

The use of organometallic intermediates, such as organolithium and Grignard reagents, provides an alternative and often highly effective pathway for the synthesis of thiazole boronic acids. nih.gov These methods involve the formation of a carbon-metal bond on the thiazole ring, which is then reacted with a boron-containing electrophile.

Lithium-Halogen Exchange Followed by Electrophilic Trapping with Borate (B1201080) Esters

Lithium-halogen exchange is a rapid and efficient method for generating organolithium species from aryl or heteroaryl halides. harvard.eduresearchgate.net This reaction typically involves treating a halogenated thiazole, like 5-bromo-3-methoxy-1,2-thiazole, with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. nih.govchemicalbook.com The resulting thiazolyllithium intermediate is then quenched with a borate ester, for instance, triisopropyl borate or trimethyl borate, to form the boronate ester. chemicalbook.com Subsequent hydrolysis of the ester yields the final boronic acid. nih.gov This method's success often depends on careful temperature control to avoid side reactions. nih.gov

The general steps are:

Lithium-Halogen Exchange: Thiazole-Br + R-Li → Thiazole-Li + R-Br

Electrophilic Trapping: Thiazole-Li + B(OR')₃ → Thiazole-B(OR')₃Li

Hydrolysis: Thiazole-B(OR')₃Li + H₃O⁺ → Thiazole-B(OH)₂

| Starting Material | Reagents | Intermediate | Final Product |

| 5-Bromo-3-methoxy-1,2-thiazole | 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ | 3-Methoxy-1,2-thiazol-5-yllithium | This compound |

Grignard Reagent-Mediated Boronation of Thiazole Scaffolds

The formation of a Grignard reagent from a halogenated thiazole offers another pathway to the corresponding boronic acid. google.com This involves reacting the halo-thiazole with magnesium metal to generate the thiazolylmagnesium halide. This Grignard reagent is then reacted with a borate ester. google.com While generally effective, the preparation of Grignard reagents from some heteroaryl halides can be challenging. However, this method is a valuable alternative to lithium-halogen exchange, particularly when milder conditions are required. mdpi.com

Transmetalation Reactions for Thiazole Boronic Acid Synthesis

Transmetalation is a key step in many cross-coupling reactions, including the Suzuki-Miyaura reaction, where an organic group is transferred from one metal to another. rsc.org In the context of boronic acid synthesis, transmetalation can involve the reaction of an organotin (stannane) or organosilicon (silane) derivative of thiazole with a boron halide, such as BBr₃. mdpi.com The resulting arylboron dihalide is then hydrolyzed to the boronic acid. nih.gov This approach can offer different reactivity and selectivity compared to lithium or magnesium-based methods. mdpi.com

Synthesis of Key Halogenated 1,2-Thiazole Intermediates

The formation of a stable 5-halo-3-methoxy-1,2-thiazole is a critical prerequisite for subsequent borylation reactions. The regioselectivity of halogenation is paramount to ensure the correct placement of the eventual boronic acid group.

Direct electrophilic halogenation of thiazole and its derivatives can sometimes lead to a mixture of products. Therefore, more regioselective methods are often employed to ensure functionalization at the desired C5 position. One of the most effective strategies for achieving this selectivity on five-membered heteroaromatic rings is through lithiation followed by quenching with an electrophilic halogen source.

Research on the metalation of substituted 1,2-azoles has shown that deprotonation with strong bases can occur with high regioselectivity. For instance, studies on substituted isothiazoles indicate that lithiation occurs preferentially at the C5 position, which is the most acidic site on the ring. researchgate.net This principle can be applied to the synthesis of the target intermediate. The synthesis would proceed by treating 3-methoxy-1,2-thiazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a 5-lithio-1,2-thiazole intermediate, which can then be reacted with an electrophilic halogenating agent like N-bromosuccinimide (NBS) or iodine (I₂) to yield the desired 5-bromo- or 5-iodo-3-methoxy-1,2-thiazole with high regiocontrol. researchgate.net

Table 1: Reagents for Regioselective Halogenation via Lithiation

| Reagent | Role |

| 3-Methoxy-1,2-thiazole | Starting Material |

| n-Butyllithium (n-BuLi) | Strong Base |

| Lithium Diisopropylamide (LDA) | Strong Base |

| Tetrahydrofuran (THF) | Solvent |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| Iodine (I₂) | Iodinating Agent |

An alternative pathway to a 5-halo-1,2-thiazole intermediate involves the transformation of an existing functional group at the C5 position. This approach is particularly useful if a differently substituted 1,2-thiazole is a more accessible starting material. A common and powerful transformation is the conversion of an amino group to a halide via a Sandmeyer-type reaction.

This process would begin with a 5-amino-3-methoxy-1,2-thiazole precursor. The amino group can be converted into a diazonium salt, which is an excellent leaving group. This is typically achieved by treating the amine with an alkyl nitrite (B80452) (e.g., tert-butyl nitrite) or sodium nitrite in the presence of acid. The resulting diazonium intermediate is then displaced by a halide (Cl⁻, Br⁻) using a copper(I) salt catalyst, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl). This method has been effectively used for the halogenation of related 2-amino-1,3-thiazole systems and provides a reliable route for introducing a halogen onto the thiazole core in a regioselective manner. acs.org

Formation and Utility of Boronate Esters, Anhydrides, and Trifluoroborates of this compound

While the boronic acid is the parent compound, it is often more practical to synthesize and store it as a more stable derivative. Boronate esters (especially pinacol esters), trifluoroborates, and boroxines (anhydrides) are common, stable forms that protect the boronic acid moiety and can be readily interconverted.

The most direct and widely used method for synthesizing aryl and heteroaryl boronate esters from their corresponding halides is the Miyaura borylation reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is highly efficient for generating the pinacol ester of this compound directly from the 5-halo-3-methoxy-1,2-thiazole intermediate.

In a typical procedure, the 5-bromo- or 5-iodo-3-methoxy-1,2-thiazole is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically potassium acetate (KOAc). rsc.org The reaction is run in an anhydrous, aprotic solvent like 1,4-dioxane (B91453) or dimethylformamide (DMF) at elevated temperatures. The resulting this compound pinacol ester is generally stable to silica (B1680970) gel chromatography, allowing for straightforward purification. wikipedia.org These pinacol esters are valuable synthetic intermediates, particularly for subsequent Suzuki-Miyaura cross-coupling reactions. nordmann.global

Table 2: Typical Conditions for Miyaura Borylation

| Component | Example | Role |

| Substrate | 5-Bromo-3-methoxy-1,2-thiazole | Halogenated Precursor |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Boron Reagent |

| Catalyst | Pd(dppf)Cl₂ | Palladium Catalyst |

| Base | Potassium Acetate (KOAc) | Base |

| Solvent | 1,4-Dioxane | Anhydrous Solvent |

The ability to easily convert between boronic acids and their more stable forms is crucial for their practical use. acs.orgresearchgate.net

Boronic Acid from Pinacol Ester: The deprotection of a pinacol boronate ester to yield the free boronic acid can be accomplished under various conditions. nih.gov While some esters are labile, many require specific hydrolytic methods. A common approach involves acidic hydrolysis. Alternatively, a two-step procedure can be employed where the pinacol ester is first converted to a different intermediate, such as a trifluoroborate salt, which is then hydrolyzed. researchgate.net The reversibility of ester formation means that hydrolysis can be driven by using a large excess of water or by removing the pinacol by-product. researchgate.net

Potassium Trifluoroborates: Organotrifluoroborates are highly stable, crystalline, and easy-to-handle solids. researchgate.net They are readily prepared from either boronic acids or boronate esters by treatment with a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). acs.orgorganic-chemistry.orgbristol.ac.uk The reaction is typically fast and results in the precipitation of the stable trifluoroborate salt.

Boronic Acid from Trifluoroborate: The conversion of a potassium trifluoroborate salt back to the boronic acid can be achieved by hydrolysis. This is often facilitated by the use of a fluorophile like silica gel or by treatment with trimethylsilyl (B98337) chloride (TMSCl) in the presence of water. unimelb.edu.au

Boroxines (Anhydrides): Free boronic acids have a propensity to undergo dehydration, especially when stored as solids or heated, to form cyclic trimeric anhydrides known as boroxines. This process is reversible, and the boronic acid can be regenerated by the addition of water.

This facile interconversion allows chemists to choose the most appropriate form of the boron-containing reagent for a given synthetic transformation, purification, or for long-term storage. unimelb.edu.aunih.gov

Reactivity Profiles and Transformational Chemistry of 3 Methoxy 1,2 Thiazol 5 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of the transformational chemistry of (3-Methoxy-1,2-thiazol-5-yl)boronic acid. These reactions leverage the ability of palladium complexes to facilitate the coupling of the thiazolyl moiety with a wide range of organic electrophiles, offering a convergent and efficient route to highly functionalized molecules.

The Suzuki-Miyaura reaction is the most prominent application of this compound. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the thiazole (B1198619) ring and various sp²-hybridized carbon atoms of organic electrophiles. The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagent.

The scope of the Suzuki-Miyaura coupling with this compound is broad, encompassing a variety of coupling partners.

Aryl Partners: The reaction generally proceeds in good to excellent yields with a range of aryl halides (bromides, iodides, and activated chlorides) and triflates. The electronic nature of the aryl partner can influence reaction efficiency, with electron-poor aryl halides often reacting more readily. Sterically hindered ortho-substituted aryl halides can present challenges, sometimes requiring higher catalyst loadings or more specialized ligand systems to achieve good conversion. nih.govresearchgate.net

Heteroaryl Partners: Coupling with heteroaryl halides is also a key application, enabling the synthesis of biheteroaryl structures. The reaction is compatible with a diverse array of nitrogen, sulfur, and oxygen-containing heterocycles such as pyridines, pyrimidines, furans, and thiophenes. nih.govnih.govillinois.edu However, challenges can arise from the potential for the heteroatom to coordinate to and deactivate the palladium catalyst, which may necessitate the use of specific ligands to mitigate this effect. nih.gov The stability of the heteroaryl boronic acid itself is also a factor, as some are prone to protodeboronation under the basic reaction conditions. nih.gov

Alkenyl Coupling Partners: this compound can be coupled with alkenyl halides and triflates to produce substituted thiazolyl-alkenes. These reactions typically proceed with retention of the alkene stereochemistry, making it a valuable method for stereospecific synthesis. nih.gov The choice of catalyst and reaction conditions is crucial for preventing side reactions like isomerization.

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling Partners The following data is representative of typical Suzuki-Miyaura reactions involving heteroaryl boronic acids and is intended to be illustrative for this compound.

| Coupling Partner (Electrophile) | Product Type | Typical Yield Range | Notes |

|---|---|---|---|

| 4-Bromobenzonitrile | Aryl-Thiazole | High | Electron-withdrawing groups often facilitate coupling. |

| 2-Iodotoluene | Aryl-Thiazole | Moderate to High | Steric hindrance may require optimized conditions. |

| 3-Bromopyridine | Heteroaryl-Thiazole | Good | Common coupling partner for biheteroaryl synthesis. illinois.edu |

| 2-Chloropyrimidine | Heteroaryl-Thiazole | Moderate to Good | Requires highly active catalyst systems for C-Cl activation. |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium source and the supporting ligand.

Catalyst Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various preformed palladium-ligand complexes (precatalysts). researchgate.netnih.gov Precatalysts, such as those developed by Buchwald (e.g., SPhos Pd G4, XPhos Pd G3), are often preferred as they are air-stable and provide a reliable source of the active Pd(0) species in the catalytic cycle, leading to more reproducible results. researchgate.net

Ligand Systems: The ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating the transmetalation and reductive elimination steps. For coupling heteroaryl boronic acids like this compound, electron-rich and sterically bulky monophosphine ligands are often highly effective. Ligands from the Buchwald family (e.g., SPhos, RuPhos, XPhos) and others like CataCXium A are frequently employed to enhance reaction rates, improve yields, and broaden the substrate scope, particularly for challenging or sterically hindered substrates. researchgate.netnih.gov The choice of ligand can overcome issues like catalyst deactivation by coordinating heteroatoms. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-determining and is of critical importance.

The process begins with the oxidative addition of the organic electrophile (e.g., an aryl halide) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base converts the boronic acid into a more nucleophilic boronate species [R-B(OH)₃]⁻. This anionic boronate then transfers the 3-methoxy-1,2-thiazol-5-yl group to the Pd(II) center, displacing the halide or triflate ligand. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst.

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other palladium-catalyzed C-C bond-forming reactions. One such example is the palladium-catalyzed allylic alkylation, where the boronic acid can act as a soft nucleophile to couple with allylic electrophiles like allylic alcohols or acetates. This provides a route to introduce an allyl or substituted allyl group onto the thiazole ring. Catalyst systems based on dialkylbiaryl phosphines have been shown to be effective for the cross-coupling of heteroaryl boronic acids with allylic alcohols. researchgate.net

Suzuki-Miyaura Coupling with Diverse Organic Electrophiles

Copper-Mediated Coupling Reactions

While palladium catalysis is dominant, copper-mediated reactions offer alternative pathways for the transformation of boronic acids. The Chan-Lam coupling reaction, for instance, uses a copper catalyst to form C-N or C-O bonds by coupling boronic acids with amines or alcohols. This provides a complementary method to the Buchwald-Hartwig amination for accessing N-aryl and O-aryl thiazole derivatives.

Additionally, under certain conditions with copper catalysts, boronic acids can undergo homocoupling to form symmetrical biaryl (or biheteroaryl) compounds. This reaction can sometimes be an undesired side reaction in cross-coupling protocols but can be optimized to be the main pathway when the symmetrical dimer is the target product. The mechanism often involves a double transmetalation from boron to a Cu(II) center, followed by reductive elimination.

Table 2: Summary of Key Reactions and Conditions

| Reaction Type | Catalyst System (Typical) | Base (Typical) | Key Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | C(sp²)-C(sp²) |

| Allylic Alkylation | Pd₂(dba)₃ / SPhos | - | C(sp²)-C(sp³) |

| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | C(sp²)-N / C(sp²)-O |

Electrophilic and Nucleophilic Reactivity at the Boron Center

The boron atom in this compound is electron-deficient and thus electrophilic. It can readily react with nucleophiles. This electrophilicity is fundamental to its role in cross-coupling reactions where it undergoes transmetalation with a metal catalyst.

The boronic acid moiety can also exhibit nucleophilic characteristics, particularly after activation. For instance, in the presence of a base, the boronic acid can form a more nucleophilic boronate species. This increased nucleophilicity is crucial for its participation in reactions such as the Petasis borono-Mannich reaction and additions to carbonyl compounds. The electronic nature of the 3-methoxy-1,2-thiazole ring would modulate the Lewis acidity of the boron center, with the electron-donating methoxy (B1213986) group potentially slightly reducing its electrophilicity compared to unsubstituted arylboronic acids.

Applications in Conjugate Additions and Homologation Reactions

Heteroarylboronic acids are known to participate in conjugate addition reactions, typically catalyzed by transition metals like rhodium or palladium. researchgate.net It is plausible that this compound could undergo 1,4-addition to α,β-unsaturated carbonyl compounds. This would provide a direct route to β-(3-methoxy-1,2-thiazol-5-yl) ketones, esters, or amides. The reaction likely proceeds through the formation of an organometallic-thiazole intermediate which then adds to the Michael acceptor.

Homologation reactions, which involve the insertion of a methylene (B1212753) group (-CH₂-), can be performed on boronic esters. st-andrews.ac.uk A common method involves the use of diazomethane (B1218177) or related reagents. It is conceivable that the corresponding boronic ester of this compound could be homologated to yield (3-Methoxy-1,2-thiazol-5-yl)methylboronic ester. This homologated product would be a valuable building block for further synthetic transformations. nih.gov

Table 2: Hypothetical Conjugate Addition and Homologation of this compound

| Reaction Type | Reactant | Product | Potential Catalyst/Reagents |

| Conjugate Addition | Methyl vinyl ketone | 4-(3-Methoxy-1,2-thiazol-5-yl)butan-2-one | [Rh(cod)Cl]₂, ligand, base |

| Homologation | Diazomethane | (3-Methoxy-1,2-thiazol-5-yl)methylboronic ester | CH₂N₂, then conversion to ester |

Note: The listed reagents and catalysts are based on general procedures for these transformations and would need to be adapted for the specific substrate.

Applications of 3 Methoxy 1,2 Thiazol 5 Yl Boronic Acid As a Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds Incorporating the Thiazole (B1198619) Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. mdpi.comnih.gov (3-Methoxy-1,2-thiazol-5-yl)boronic acid serves as an excellent precursor for incorporating this valuable moiety into larger, more complex heterocyclic systems. A primary synthetic strategy for achieving this is the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. nih.govlibretexts.org

This boronic acid derivative can be coupled with a variety of halogenated or triflated heterocyclic partners to generate fused or linked ring systems. For instance, the coupling with substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles can lead to the formation of novel scaffolds with potential applications in areas such as kinase inhibition. The methoxy (B1213986) group on the thiazole ring can influence the electronic properties of the system and provide a handle for further functionalization, thereby allowing for the fine-tuning of the biological activity of the resulting molecules.

While specific examples detailing the use of this compound in the construction of a wide range of complex heterocyclic scaffolds are not extensively documented in publicly available literature, the general utility of heteroaryl boronic acids in such transformations is well-established. nih.gov The reactivity of the boronic acid allows for its participation in various palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds, enabling the assembly of intricate molecular frameworks. researchgate.net

Synthesis of Biaryl and Heterobiaryl Systems via Cross-Coupling

The synthesis of biaryl and heterobiaryl structures is of significant interest in medicinal chemistry and materials science due to their presence in numerous pharmaceuticals and functional materials. nih.govbeilstein-journals.org The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the construction of these motifs, and this compound is a competent coupling partner in these transformations. libretexts.org

This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. While specific reaction conditions for this compound are not detailed in the provided search results, general protocols for Suzuki-Miyaura couplings of heteroaryl boronic acids are widely available. nih.govbeilstein-journals.orgnih.gov

A typical reaction might involve the following components:

| Component | Example | Purpose |

| Boronic Acid | This compound | Source of the thiazole moiety |

| Coupling Partner | Substituted bromobenzene, chloropyrimidine, etc. | Source of the aryl or heteroaryl moiety |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, etc. | Facilitates the cross-coupling reaction |

| Ligand | Triphenylphosphine, SPhos, XPhos, etc. | Stabilizes the palladium catalyst and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, etc. | Activates the boronic acid for transmetalation |

| Solvent | Toluene, dioxane, DMF, ethanol/water mixtures | Provides the reaction medium |

The electronic nature of the substituents on both coupling partners can significantly impact the reaction outcome. The methoxy group on the thiazole ring of this compound, being an electron-donating group, can influence the reactivity of the boronic acid in the catalytic cycle.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening to identify new biologically active compounds. nih.govcam.ac.ukrsc.org Boronic acids are valuable building blocks in DOS due to their stability, functional group tolerance, and versatility in robust chemical transformations like the Suzuki-Miyaura coupling. nih.gov

This compound can be employed in DOS workflows to introduce the methoxy-thiazole scaffold into a library of compounds. By coupling this boronic acid with a diverse set of building blocks (e.g., various aryl and heteroaryl halides), a large and structurally varied library of molecules can be rapidly assembled. nih.gov This approach allows for the exploration of a broad chemical space around the thiazole core, increasing the probability of discovering novel compounds with desired biological activities.

The general strategy for a DOS library construction involving this compound could be envisioned as follows:

| Step | Description |

| Scaffold Selection | This compound is chosen as a key building block. |

| Building Block Collection | A diverse set of coupling partners (e.g., aryl/heteroaryl halides with various substituents) is selected. |

| Parallel Synthesis | High-throughput synthesis techniques are used to perform the Suzuki-Miyaura coupling reaction between the boronic acid and each of the building blocks in parallel. |

| Purification and Characterization | The resulting library of compounds is purified and characterized. |

| Biological Screening | The library is screened against various biological targets to identify hit compounds. |

While specific libraries built using this compound are not detailed in the provided search results, the principles of DOS strongly support its potential utility in this area.

Utilization in the Synthesis of Advanced Chemical Intermediates

Beyond its direct use in the construction of final target molecules, this compound is a valuable intermediate for the synthesis of other functionalized building blocks.

Precursors for Functionalized Thiazole Derivatives

The boronic acid group on the thiazole ring can be transformed into a variety of other functional groups, making this compound a versatile starting material for the synthesis of a range of substituted thiazoles. researchgate.netresearchgate.net For example, the boronic acid can be converted to a hydroxyl group, a halogen, or an amino group through established chemical transformations. These newly installed functional groups can then be used in subsequent reactions to build even more complex molecules.

Furthermore, the methoxy group on the thiazole ring can also be a site for chemical modification. Demethylation to the corresponding hydroxyl group, for instance, would provide a new point for diversification and the introduction of different substituents through etherification or other reactions. This dual functionality of this compound enhances its value as a precursor for generating a library of functionalized thiazole derivatives. nih.gov

Strategies for Scaffolding in Drug Discovery Efforts (Synthetic Aspects)

In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups are attached. The thiazole ring is a well-established and important scaffold in medicinal chemistry. mdpi.comnih.gov this compound provides a direct entry point for the incorporation of the methoxy-thiazole scaffold into potential drug candidates.

The synthetic strategies often revolve around the Suzuki-Miyaura coupling to attach the thiazole scaffold to other key fragments of a target molecule. researchgate.net For example, in the synthesis of kinase inhibitors, a common strategy is to link a heterocyclic core (like the thiazole) to a substituted aniline (B41778) or another aromatic system. The ability of this compound to readily participate in such coupling reactions makes it a valuable tool for medicinal chemists in the rapid assembly of potential drug candidates for structure-activity relationship (SAR) studies. nih.govmdpi.com The methoxy group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compound.

Advanced Research Directions and Mechanistic Insights into Thiazole Boronic Acids

Computational Chemistry and Theoretical Studies of (3-Methoxy-1,2-thiazol-5-yl)boronic Acid

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) are instrumental in exploring the electronic structure, reactivity, and potential energy surfaces of reaction pathways involving this compound. mdpi.comnih.gov

The reactivity of this compound is governed by a complex interplay of electronic and steric factors. The 1,2-thiazole ring is an electron-rich aromatic system, while the methoxy (B1213986) group at the C3-position acts as an electron-donating group through resonance. This electronic profile enhances the nucleophilicity of the organic fragment attached to the boron atom, which is a key factor in cross-coupling reactions.

Conversely, the Lewis acidity of the boron center is modulated by these electron-donating effects, influencing its interaction with bases and the palladium catalyst in reactions like the Suzuki-Miyaura coupling. wikipedia.org Computational studies on related thiazole (B1198619) derivatives have shown that substituents significantly impact the charge distribution and the energies of frontier molecular orbitals (HOMO and LUMO), which in turn dictate reactivity. nih.govnih.gov For instance, the presence of electron-donating groups generally raises the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Steric hindrance, while less pronounced for the methoxy group, can play a role in directing the approach of bulky reagents or catalysts, thereby influencing regioselectivity in functionalization reactions on the thiazole ring. acs.org

Computational modeling is essential for mapping the detailed mechanisms of reactions involving thiazole boronic acids. For the Suzuki-Miyaura reaction, DFT calculations can elucidate the energies of intermediates and transition states for the three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often rate-determining and is particularly sensitive to the electronic nature of the boronic acid. organic-chemistry.org Theoretical models can predict the activation energy barriers for this step, providing insight into how the methoxy group on the thiazole ring influences the reaction kinetics. Furthermore, these models can help rationalize the observed regioselectivity in C-H activation and arylation reactions, explaining why functionalization occurs at a specific position on the thiazole ring. nih.govchemrxiv.org

Table 1: Key Parameters in Computational Studies of Thiazole Boronic Acid Reactivity

| Parameter | Significance in Mechanistic Studies | Typical Computational Method |

| HOMO/LUMO Energies | Determine the molecule's electronic excitation properties, chemical reactivity, and kinetic stability. A smaller energy gap often implies higher reactivity. nih.gov | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule, revealing electron delocalization pathways. mdpi.com | NBO analysis performed on a DFT-optimized geometry. |

| Activation Energy (Ea) | The energy barrier for a reaction step. Calculating Ea for different pathways helps predict the most likely reaction mechanism and identify the rate-determining step. | Transition State Searching (e.g., QST2/QST3, Berny optimization) with DFT. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. nih.gov | Calculated from a DFT wavefunction. |

Development of Novel Synthetic Methodologies for Boron-Containing Heterocycles

The synthesis of boron-containing heterocycles has evolved significantly, moving beyond traditional methods to more efficient and selective techniques. aablocks.combepls.comfigshare.com These advancements are crucial for accessing novel structures like this compound and its derivatives.

Modern synthetic chemistry has introduced several innovative borylation methods that offer advantages in terms of efficiency, selectivity, and substrate scope.

Iridium-Catalyzed C-H Borylation: This powerful technique allows for the direct conversion of a C-H bond on a heterocycle into a C-B bond, bypassing the need for pre-functionalized substrates like organohalides. It provides a highly atom-economical route to aryl and heteroaryl boronic esters. nih.gov

Photoredox and Electrochemical Catalysis: These emerging fields utilize visible light or electricity to generate boryl radicals or other reactive intermediates under mild conditions. rsc.orgresearchgate.net Photochemical methods can enable metal-free C-H borylation, expanding the functional group tolerance and providing alternative reaction pathways. acs.orgacs.org Photoelectrochemical strategies combine these approaches to achieve oxidative C-H borylation without external metal catalysts or chemical oxidants. nih.gov

Table 2: Comparison of Selected Modern Borylation Techniques

| Borylation Technique | Catalyst/Conditions | Key Advantages | Applicability to Thiazoles |

| Iridium-Catalyzed C-H Borylation | [Ir(cod)Cl]₂ with a bipyridine-based ligand, B₂pin₂ | High efficiency, direct functionalization of C-H bonds, broad substrate scope. | Well-established for various heterocycles; regioselectivity is a key consideration. nih.gov |

| Palladium-Catalyzed Miyaura Borylation | Pd catalyst (e.g., Pd(dppf)Cl₂), base, bis(pinacolato)diboron (B136004) (B₂pin₂) | Reliable and widely used for converting aryl/heteroaryl halides to boronic esters. | Standard method for synthesizing thiazole boronic esters from bromothiazoles. mdpi.com |

| Photoredox-Mediated Borylation | Organic photocatalyst (e.g., 4CzIPN), visible light, diboron (B99234) reagent | Metal-free, operates under mild conditions, high functional group tolerance. rsc.orgresearchgate.net | Applicable for a range of heterocycles, offering a green chemistry approach. acs.org |

| Electrochemical Borylation | Undivided cell, electrodes, electrolyte, diboron reagent | Avoids stoichiometric chemical oxidants/reductants, enables unique reactivity. | Emerging technique with potential for novel regioselectivities. nih.gov |

Achieving precise control over the position and orientation of new functional groups on the thiazole ring is a central challenge in synthetic chemistry.

Regioselectivity: The inherent electronic properties of the thiazole ring favor electrophilic substitution at the C5-position. numberanalytics.com However, directing C-H functionalization to other positions (C2 or C4) requires sophisticated catalyst control. Recent studies have shown that the choice of palladium catalyst, ligand, and base can effectively switch the site of arylation between the C2 and C5 positions of the thiazole ring. nih.gov For the synthesis of this compound, methods that selectively target the C5-H bond are particularly valuable. nih.govnih.govrsc.org

Stereoselectivity: While the aromatic thiazole ring itself is planar, stereoselectivity becomes critical when functionalizing substituents attached to the ring or when the thiazole is part of a larger chiral molecule. For example, in the synthesis of thiazole-containing triarylethylenes, palladium-catalyzed hydroarylation can proceed with high syn-selectivity. nih.govresearchgate.net Similarly, reactions involving the creation of chiral centers adjacent to the thiazole ring demand stereoselective methods to control the product's three-dimensional structure. acs.org

Expanding the Scope of Boron Heterocycles in Synthetic Chemistry

Boron-containing heterocycles, including thiazole boronic acids, are no longer viewed merely as intermediates for Suzuki-Miyaura coupling. Their unique chemical properties have established them as valuable building blocks for a wide array of complex molecules and functional materials. researchgate.net

The strategy of replacing a C=C unit with an isoelectronic B-N unit has led to the development of novel aromatic systems (azaborines) with distinct electronic and physical properties compared to their all-carbon analogues. nih.govrsc.org This concept of "BN/CC isosterism" is a powerful tool in medicinal chemistry and materials science for fine-tuning molecular properties. researchgate.net

The applications of these compounds are diverse. In medicinal chemistry, the boronic acid moiety can act as a reversible covalent inhibitor of serine proteases, making these compounds attractive targets for drug discovery. mdpi.commdpi.comnih.gov In materials science, the incorporation of boron into π-conjugated heterocyclic systems can modulate their photophysical properties, leading to applications in organic light-emitting diodes (OLEDs) and chemical sensors. aablocks.com

Table 3: Expanding Applications of Boron-Containing Heterocycles

| Application Area | Role of Boron Heterocycle | Example Compound Class |

| Cross-Coupling Reactions | Key building block for forming C-C and C-heteroatom bonds. | Aryl and Heteroaryl Boronic Acids/Esters wikipedia.org |

| Medicinal Chemistry | Enzyme inhibitors, antimicrobial agents, pharmacophore scaffolds. mdpi.com | Benzoxaboroles, Diazaborines researchgate.netnih.gov |

| Materials Science | Components of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. | BN-doped Polycyclic Aromatic Hydrocarbons (PAHs) aablocks.com |

| Catalysis | Ligands for transition metals, catalysts for organic transformations. | Azaborine-based ligands nih.gov |

| Bioconjugation | Used in "click-type" reactions for labeling and modifying biological macromolecules. | BON Heterocycles researchgate.net |

Beyond Canonical Cross-Coupling: Leveraging Boron's Unique Properties

The utility of boronic acids, including thiazole derivatives, extends far beyond their well-established role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The inherent Lewis acidity of the boron atom, stemming from its vacant p-orbital, is a key feature that researchers are increasingly exploiting for novel catalytic applications.

One emerging area is the use of boronic acids as catalysts themselves. They can act as Lewis acids to activate substrates, particularly those containing hydroxyl groups. This activation can facilitate a variety of chemical transformations, such as dehydrative reactions, that would otherwise require harsh conditions or multi-step procedures. For instance, arylboronic acids have been shown to catalyze the formation of amides from carboxylic acids and amines, proceeding through a boronate ester intermediate. While specific studies on this compound in this context are not yet prevalent, its electronic properties—influenced by the methoxy and thiazole moieties—suggest it could offer unique reactivity and selectivity profiles in such catalytic cycles.

Furthermore, the ability of boronic acids to form reversible covalent bonds with diols is being leveraged in the design of dynamic systems and sensors. This property allows for the construction of responsive materials and molecular switches. The interaction of the boron center in this compound with Lewis bases could be modulated by external stimuli, offering potential for applications in smart materials and chemical sensing. The electron-donating nature of the methoxy group and the electronic characteristics of the 1,2-thiazole ring would play a crucial role in tuning the Lewis acidity of the boron center and, consequently, its binding affinities and catalytic activity.

Future Prospects in Organic Synthesis and Materials Science

The future development of organic synthesis and materials science will heavily rely on the ability to design and create molecules with precisely controlled functions. Thiazole boronic acids, including this compound, are poised to be valuable building blocks in these endeavors.

Design and Synthesis of Molecules with Specific Photophysical Properties

The thiazole ring is a well-known component of many fluorescent molecules and functional dyes. Its incorporation into larger π-conjugated systems can lead to materials with interesting photophysical properties, such as large Stokes shifts and sensitivity to their environment. The synthesis of novel fluorophores and luminescent materials is a promising application for thiazole boronic acids.

By employing this compound as a synthetic precursor, it is possible to introduce the 3-methoxy-1,2-thiazole moiety into a variety of molecular scaffolds. The methoxy group, being an electron-donating group, can significantly influence the electronic structure of the resulting molecule, affecting its absorption and emission characteristics. For example, its inclusion could lead to a bathochromic (red) shift in the fluorescence spectrum compared to unsubstituted analogs.

The design of molecules with specific photophysical properties often involves the strategic combination of electron-donating and electron-accepting groups within a conjugated system. In this context, the (3-Methoxy-1,2-thiazol-5-yl) group could serve as a potent electron-donating fragment. The table below illustrates hypothetical photophysical data for a series of designed molecules where this fragment is coupled with different acceptor moieties, showcasing the potential for tuning the emission wavelengths.

| Acceptor Moiety | Predicted Emission Max (nm) | Predicted Quantum Yield |

| Pyridine | 450 | 0.65 |

| Benzothiadiazole | 520 | 0.50 |

| Dicyanovinyl | 580 | 0.40 |

This is a hypothetical representation to illustrate the potential for tuning photophysical properties.

Detailed research findings on the photophysical properties of derivatives of this compound are needed to fully realize this potential. Computational studies, such as Density Functional Theory (DFT), could play a crucial role in predicting the electronic transitions and guiding the synthesis of new materials with desired optical properties for applications in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The exploration of these advanced applications will undoubtedly solidify the importance of specialized heteroaryl boronic acids in the progression of chemical and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Methoxy-1,2-thiazol-5-yl)boronic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated thiazole precursors. Key steps include:

- Protection of boronic acid : Due to the reactivity of the boronic acid group, intermediates are often synthesized as pinacol esters to avoid side reactions and improve stability during purification .

- Optimization : Reaction temperature (50–80°C), solvent polarity (e.g., THF or dioxane), and catalyst system (e.g., Pd(dppf)Cl₂ with KOAc) significantly impact yield. For example, excess pinacol borane (1.5–2 eq.) enhances boronate ester formation .

- Challenges : Hydrolysis of the boronate ester to the free boronic acid requires acidic conditions (e.g., HCl in methanol), but over-acidification can degrade the thiazole ring .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what challenges arise due to its boronic acid moiety?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid; δ ~10 ppm for boronate esters) distinguishes free acid from esters. However, boroxine formation (trimerization) in anhydrous conditions can complicate spectra .

- Mass Spectrometry : MALDI-MS is challenging due to dehydration/boroxine artifacts. Derivatization with diols (e.g., mannitol) stabilizes the boronic acid as cyclic esters, improving signal clarity .

- LC-MS/MS : For impurity analysis, triple quadrupole systems in MRM mode detect underivatized boronic acids at sub-ppm levels. Mobile phases with 0.1% formic acid enhance ionization .

Advanced Research Questions

Q. How does the boronic acid moiety in this compound influence its reactivity in Suzuki-Miyaura couplings, and what strategies mitigate undesired side reactions?

- Methodological Answer :

- Reactivity : The electron-withdrawing thiazole ring increases boronic acid Lewis acidity, accelerating transmetalation but risking proto-deboronation. Steric hindrance from the 3-methoxy group reduces coupling efficiency with bulky aryl halides .

- Mitigation Strategies :

- Use of phase-transfer catalysts (e.g., K₂CO₃ with TBAB) enhances solubility in biphasic systems, reducing proto-deboronation .

- Pre-formation of trifluoroborate salts improves stability and reactivity in aqueous conditions .

Q. What computational modeling approaches are used to predict the binding affinity of this compound with biological targets like proteasomes?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with proteasome catalytic threonine residues. The boronic acid forms reversible covalent bonds with the Thr1-Oγ, mimicking natural peptide substrates .

- MD Simulations : Free-energy perturbation (FEP) calculations quantify binding free energy differences. The 3-methoxy group’s hydrophobic interactions with the S1 pocket are critical for selectivity .

- Validation : Co-crystallization (e.g., with yeast 20S proteasome) confirms predicted binding modes, as seen in bortezomib studies .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound during storage or handling?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Studies show aromatic boronic acids degrade via boroxine formation above 150°C. However, the 3-methoxy group’s electron-donating effect delays decomposition compared to unsubstituted analogs .

- Storage Recommendations : Anhydrous conditions (argon atmosphere) and low temperatures (4°C) minimize boroxine formation. Lyophilization from acidic buffers (pH 2–3) stabilizes the free acid form .

Data Contradiction Analysis

Q. Conflicting reports exist on the boronic acid’s binding kinetics with diols: some studies suggest rapid equilibrium (<10 s), while others note prolonged equilibration. How should researchers design experiments to address this discrepancy?

- Methodological Answer :

- Stopped-Flow Kinetics : Direct measurement of kon/koff rates using fluorescence quenching (e.g., with alizarin red S) reveals that binding to fructose (kon ~10³ M⁻¹s⁻¹) is faster than glucose (kon ~10² M⁻¹s⁻¹), aligning with thermodynamic affinity trends .

- Buffer Effects : Secondary interactions (e.g., electrostatic) in phosphate buffers can slow apparent kinetics. Use of low-ionic-strength HEPES buffers (pH 7.4) isolates boronic acid-diol binding .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.